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KB02-Slf

Targeted Protein Degradation PROTAC FKBP12

KB02-Slf (CAS 2384184-40-9) is a covalent electrophilic PROTAC that functions as a molecular glue degrader of nuclear FKBP12. Unlike reversible PROTACs (e.g., Lenalidomide-SLF), it forms a covalent adduct with DCAF16 at C177-C179, ensuring >70% protein degradation persists even 8–24 hours after compound washout. This sustained activity enables unambiguous kinetic profiling of FKBP12 re-synthesis and functional recovery. It is the definitive tool for DCAF16-dependent degradation studies (inactive in DCAF16−/− cells) and serves as a benchmark for linker-length optimization (PEG2).

Molecular Formula C50H65ClN4O12
Molecular Weight 949.5 g/mol
Cat. No. B2986984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKB02-Slf
Molecular FormulaC50H65ClN4O12
Molecular Weight949.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl
InChIInChI=1S/C50H65ClN4O12/c1-6-50(2,3)47(59)48(60)55-23-8-7-14-40(55)49(61)67-41(19-15-34-16-20-42(62-4)43(29-34)63-5)36-11-9-13-37(30-36)53-44(56)21-25-64-27-28-65-26-22-52-45(57)33-66-38-17-18-39-35(31-38)12-10-24-54(39)46(58)32-51/h9,11,13,16-18,20,29-31,40-41H,6-8,10,12,14-15,19,21-28,32-33H2,1-5H3,(H,52,57)(H,53,56)/t40-,41+/m0/s1
InChIKeyOKJBKEQXKMMRPL-WVILEFPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

KB02-Slf: Electrophilic PROTAC Molecular Glue for DCAF16-Mediated Nuclear FKBP12 Degradation


KB02-Slf (CAS 2384184-40-9) is an electrophilic proteolysis-targeting chimera (PROTAC) that functions as a molecular glue degrader, specifically targeting nuclear FKBP12 for ubiquitin-proteasome degradation [1]. It comprises a chloroacetamide electrophile (KB02) linked to the FKBP12 ligand SLF, enabling covalent modification of the E3 ligase substrate receptor DCAF16 at cysteines C177-C179 [1]. Unlike reversible PROTACs, KB02-Slf forms a covalent adduct with DCAF16, which underlies its sustained degradation activity and low fractional engagement requirement (~10-40%) [1].

Why Reversible PROTACs and Non-Electrophilic Analogs Cannot Substitute for KB02-Slf in Sustained Nuclear FKBP12 Depletion


Generic substitution with reversible PROTACs (e.g., Lenalidomide-SLF) or non-electrophilic analogs (e.g., C-KB02-SLF) fails to replicate KB02-Slf's functional profile because these compounds lack the covalent DCAF16 engagement required for durable protein degradation [1]. Washout experiments demonstrate that while KB02-Slf maintains substantial FKBP12 degradation 24 hours post-removal, reversible PROTACs rapidly lose activity, reverting to baseline within 8 hours [1]. Furthermore, non-electrophilic controls exhibit no degradation whatsoever, confirming that covalent modification of DCAF16 cysteines is indispensable for target engagement [1].

KB02-Slf Quantitative Evidence: Direct Comparator Data for Informed Procurement


KB02-Slf vs. Lenalidomide-SLF: Covalent DCAF16 Engagement Enables Sustained Nuclear FKBP12 Degradation After Washout

In washout experiments, KB02-Slf maintained significant FKBP12 degradation 24 hours after compound removal, whereas the reversible PROTAC Lenalidomide-SLF lost all degradation activity within 8 hours [1]. This demonstrates the functional advantage of covalent DCAF16 engagement for durable protein knockdown.

Targeted Protein Degradation PROTAC FKBP12 DCAF16

KB02-Slf Degrades Nuclear FKBP12; Non-Electrophilic Control C-KB02-SLF Shows No Activity

Direct comparison with the non-electrophilic control compound C-KB02-SLF demonstrates that the chloroacetamide electrophile is essential for degradation activity [1]. KB02-Slf (2 µM, 8h) reduced nuclear FKBP12 to 20% of control levels, while C-KB02-SLF had no effect [1].

Electrophilic PROTAC Covalent Inhibitor FKBP12 DCAF16

KB02-Slf Exhibits Superior Degradation Efficiency Compared to PEG0 and PEG4 Linker Variants

Linker optimization studies show that KB02-Slf (containing a PEG2 linker) provides maximal degradation efficiency compared to shorter (PEG0) and longer (PEG4) linker variants [1]. At 0.5-2 µM, KB02-Slf achieved the greatest reduction in nuclear FKBP12, whereas KB02-PEG0-SLF and KB02-PEG4-SLF showed markedly reduced or negligible activity [1].

PROTAC Linker Structure-Activity Relationship FKBP12 DCAF16

KB02-Slf-Induced FKBP12 Degradation Is Strictly DCAF16-Dependent

Genetic deletion of DCAF16 completely abrogates KB02-Slf-mediated FKBP12 degradation, confirming the compound's absolute reliance on this E3 ligase [1]. In DCAF16+/+ cells, KB02-Slf reduced FKBP12 in a concentration-dependent manner (DC50 ~0.5 µM, Dmax ~90%), whereas DCAF16-/- cells showed no degradation at any concentration tested [1].

E3 Ligase Dependency DCAF16 FKBP12 PROTAC

KB02-Slf Degradation Requires DCAF16 Cysteines C177, C178, and C179

Site-directed mutagenesis identifies C177, C178, and C179 as critical residues for KB02-Slf-induced degradation [1]. Expression of C177S, C178S, or C179S mutants in DCAF16-/- cells significantly impaired degradation compared to wild-type DCAF16, confirming these cysteines as the site of covalent adduction [1].

Covalent Targeting DCAF16 Cysteine PROTAC

KB02-Slf Application Scenarios: Where Covalent DCAF16 Engagement Delivers Unique Value


Sustained FKBP12 Depletion in Washout Experiments for Studying Protein Turnover Dynamics

KB02-Slf's covalent DCAF16 engagement enables prolonged FKBP12 degradation even after compound removal, making it ideal for washout experiments to assess the kinetics of protein re-synthesis and functional recovery [1]. Unlike reversible PROTACs, KB02-Slf maintains >70% degradation 8 hours post-wash, allowing unambiguous interpretation of FKBP12-dependent phenotypes.

Validation of DCAF16-Dependent Degradation Pathways in Genetic Knockout Models

KB02-Slf serves as a specific tool to probe DCAF16-mediated degradation, as demonstrated by complete loss of activity in DCAF16-/- cells [1]. Researchers can employ KB02-Slf to confirm DCAF16 dependency of novel degraders or to investigate the role of DCAF16 in cellular processes.

Structure-Activity Relationship (SAR) Studies for Covalent PROTAC Linker Optimization

The distinct degradation profiles of KB02-Slf (PEG2), KB02-PEG0-SLF, and KB02-PEG4-SLF provide a benchmark for evaluating linker length effects on ternary complex formation and degradation efficiency [1]. KB02-Slf's optimal activity establishes a reference point for designing new DCAF16-recruiting PROTACs.

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